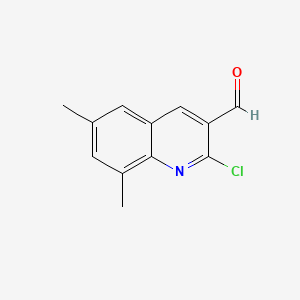
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (CAS# 73568-31-7) is a research chemical . It has a molecular formula of C12H10ClNO and a molecular weight of 219.67 .
Synthesis Analysis
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction . The construction of novel quinoline derivatives are detailed in Scheme 1 .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring system . The InChI key is FXUMJBPZONRYQS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical and Chemical Properties Analysis
This compound is a solid . It has a boiling point of 365.4 ℃ at 760 mmHg and a density of 1.27 g/cm^3 .科学的研究の応用
Chemical Synthesis and Reactions
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde has been a focus of research for its role in the synthesis of various chemical compounds. Recent advances in the chemistry of this compound and its analogs have been documented, with a special emphasis on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). Furthermore, a comprehensive review from 1979 to 1999 has detailed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, highlighting its application in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).
Green Synthetic Methods
The green synthetic methods for 2-chloroquinoline-3-carbaldehydes have also been reviewed, showcasing environmentally friendly approaches such as microwave, ultrasound, and solvent-free methods. These methods have been successfully applied in the production of biologically active compounds (Patel, Dholakia, & Patel, 2020).
Biological Activity and Applications
Studies have explored the biological activities of compounds derived from 2-chloroquinoline-3-carbaldehyde. For instance, the synthesis and antimicrobial screening of novel quinoline-thiazole derivatives have been conducted, showing effectiveness against various bacteria and fungi (Desai et al., 2012). Additionally, the synthesis of novel heterocyclic substituted quinoline Schiff bases demonstrated potential antimicrobial agents, with studies on their DNA binding properties (Lamani et al., 2008).
Corrosion Inhibition
Research has also been conducted on the corrosion inhibition properties of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, for protecting metals like mild steel in acidic environments. This includes studies on adsorption behavior, surface morphology, and inhibition mechanisms (Lgaz et al., 2017).
Synthetic Techniques Improvement
Efforts to improve synthetic techniques for 2-chloroquinoline-3-carbaldehyde have been documented. For example, an alternative, convenient method for its synthesis using phosphorus pentachloride as a chlorinating agent has been developed, which is notable for its efficiency and good yield (Romero, 2016).
Molecular Docking and Bioactivity
The compound's derivatives have been studied for potential bioactivity. For instance, docking analysis of new heterocyclic systems synthesized from 2-chloroquinoline-3-carbaldehydes has been conducted to evaluate their potential as human AKT1 inhibitors, which could have implications in cancer treatment (Ghanei et al., 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde involves the reaction of 2-Chloro-6,8-dimethylquinoline with an aldehyde in the presence of a suitable oxidizing agent.", "Starting Materials": [ "2-Chloro-6,8-dimethylquinoline", "Aldehyde" ], "Reaction": [ "To a solution of 2-Chloro-6,8-dimethylquinoline in a suitable solvent, add the aldehyde and a catalytic amount of a suitable oxidizing agent.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
73568-31-7 |
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC名 |
5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3 |
InChIキー |
CAMGETFHWUKWEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=O)C |
正規SMILES |
CN1C(=O)C(C(=S)N(C1=O)C)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



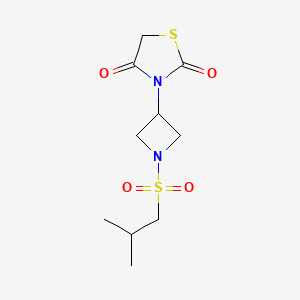
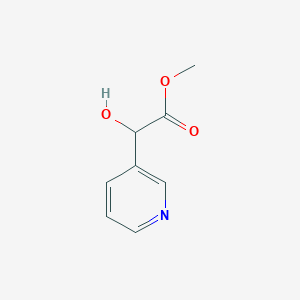
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)

![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)
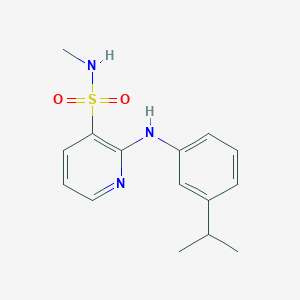
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
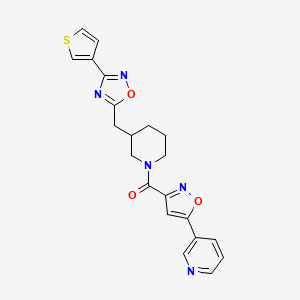

![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)
